2-(2-methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
2-(2-methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-25-13-12-22-11-10-17-18(21(22)24)4-3-5-20(17)27-14-19(23)15-6-8-16(26-2)9-7-15/h3-11H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWYBBWBORBSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors One common synthetic route involves the condensation of 2-methoxyethylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with an appropriate reagent, such as acetic anhydride, to yield the isoquinolinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 2-(4-methoxyphenyl)-2-oxoethoxy group is recurrent in analogs (e.g., ’s 4c, ’s compound). Its presence correlates with moderate synthetic yields (21–28%) due to steric and electronic challenges during coupling reactions .
- Methoxyethyl vs. Bromobenzyl : The target compound’s 2-methoxyethyl group may improve solubility compared to the bromobenzyl substituent in ’s analog, which could favor membrane permeability but reduce aqueous stability .
Thiazolidinone-containing analogs () exhibit sulfur-based moieties, which may confer distinct redox properties or metabolic stability compared to oxygen-rich structures like the target compound .
Crystallinity and Intermolecular Interactions :
- highlights that 2-(4-methoxyphenyl)-2-oxoethyl groups participate in weak C–H···N/π interactions, suggesting the target compound may form similar crystalline arrangements, impacting formulation and stability .
Research Findings and Limitations
- Synthetic Challenges : Low yields in analogous compounds (e.g., 21–28% in ) underscore the difficulty of introducing bulky substituents like 2-(4-methoxyphenyl)-2-oxoethoxy groups. Optimizing reaction conditions (e.g., temperature, catalysts) could improve efficiency .
- Structural Characterization : ¹H/¹³C-NMR and X-ray crystallography (as in and ) remain critical for confirming the identity of such complex molecules .
- Data Gaps : Direct pharmacological or physicochemical data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
The compound 2-(2-methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one is an isoquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 329.39 g/mol. Its structure features various functional groups, including methoxy and carbonyl moieties, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(2-methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one have been shown to induce apoptosis in cancer cells through various pathways:
- Mechanism of Action : It is believed that these compounds can inhibit cell proliferation by modulating signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer cell survival.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related isoquinoline derivative significantly reduced tumor growth in xenograft models of breast cancer.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Isoquinolines have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX):
- Research Findings : In vitro studies showed that the compound could reduce levels of TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial effects of isoquinoline derivatives:
- Mechanism : The antibacterial activity may stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Data Table : A summary of antimicrobial activity against various pathogens is presented below:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The biological activity of 2-(2-methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,2-dihydroisoquinolin-1-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
- Receptor Modulation : Interaction with various receptors can lead to altered cellular responses.
- Oxidative Stress Modulation : The ability to scavenge free radicals may contribute to its protective effects against oxidative damage.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can yield and purity be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of the isoquinolinone core with methoxyethyl and methoxyphenyl-oxoethoxy substituents. Key steps include:
- Coupling Reactions : Use dichloromethane or ethanol as solvents with catalysts (e.g., Pd-based for cross-coupling) to enhance efficiency .
- Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .
- Yield Optimization : Adjust reaction temperature (60–80°C) and pH (neutral to slightly basic) to minimize side products .
Q. How can structural confirmation be achieved for this compound?
Methodological Answer:
Q. What solubility and stability data are critical for experimental design?
Methodological Answer:
- Solubility : Test in DMSO (stock solutions), ethanol, and aqueous buffers (pH 7.4). Solubility in DMSO is typically >50 mg/mL, while aqueous solubility is limited (<1 mg/mL) .
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the oxoethoxy group under acidic conditions .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated to resolve contradictory yield data?
Methodological Answer:
- Kinetic Studies : Use in-situ FTIR or -NMR to track intermediates. For example, monitor the formation of the oxadiazole intermediate during coupling .
- Computational Modeling : Apply DFT (B3LYP/6-31G*) to identify transition states and energy barriers for steps with inconsistent yields (e.g., methoxyethyl group attachment) .
- Isotope Labeling : Use -labeled reagents to trace oxygen incorporation in the oxoethoxy group during hydrolysis .
Q. What strategies validate biological target interactions when conflicting activity data arise?
Methodological Answer:
- Binding Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity for suspected targets (e.g., kinases or GPCRs). Compare with structural analogs (e.g., 4-methoxyphenyl derivatives) to identify SAR trends .
- Cellular Models : Employ CRISPR-engineered cell lines (e.g., KO for suspected receptors) to confirm target specificity. Use IC50 shifts (>10-fold) to validate on-target effects .
- Meta-Analysis : Cross-reference existing datasets (e.g., ChEMBL) to resolve contradictions in IC50 values, accounting for assay variability (e.g., ATP concentration in kinase assays) .
Q. How can environmental fate studies be designed to assess biodegradation pathways?
Methodological Answer:
- Microcosm Experiments : Incubate the compound in soil/water systems (OECD 307 guidelines) under aerobic/anaerobic conditions. Track degradation via LC-MS/MS and identify metabolites (e.g., demethylated or hydroxylated products) .
- QSPR Modeling : Predict biodegradation half-lives using descriptors like logP (estimated ~2.8) and topological polar surface area (~90 Ų) .
- Ecotoxicity Testing : Use Daphnia magna or Aliivibrio fischeri to assess acute toxicity (EC50) of parent compound and degradation products .
Q. What in silico approaches predict metabolic liabilities and guide structural optimization?
Methodological Answer:
- Metabolite Prediction : Use software (e.g., MetaSite, GLORYx) to identify vulnerable sites (e.g., methoxyethyl group oxidation via CYP3A4). Validate with human liver microsomes + NADPH .
- ADME Profiling : Calculate physicochemical properties (e.g., LogD ~2.5, PSA ~95 Ų) to optimize bioavailability. Introduce fluorine substituents to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
